molecular formula C22H20N4O2 B3470600 piperazine-1,4-diylbis(1H-indol-2-ylmethanone)

piperazine-1,4-diylbis(1H-indol-2-ylmethanone)

Cat. No.: B3470600
M. Wt: 372.4 g/mol
InChI Key: NQSHCOKBEMPWKU-UHFFFAOYSA-N
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Description

Piperazine-1,4-diylbis(1H-indol-2-ylmethanone) is a complex organic compound that features a piperazine ring linked to two indole units via methanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine-1,4-diylbis(1H-indol-2-ylmethanone) typically involves the reaction of piperazine with indole derivatives under specific conditions. One common method involves the use of chloroacetyl chloride to form an intermediate, which is then reacted with indole derivatives in the presence of a base such as sodium ethoxide in ethanol at reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Piperazine-1,4-diylbis(1H-indol-2-ylmethanone) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The methanone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indole-2-methanol derivatives.

Scientific Research Applications

Piperazine-1,4-diylbis(1H-indol-2-ylmethanone) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of piperazine-1,4-diylbis(1H-indol-2-ylmethanone) involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Piperazine-1,4-diylbis(2-chloroethanone): Similar structure but with chloroethanone groups instead of indole units.

    Bis(phthalimido)piperazine: Features phthalimido groups instead of indole units.

    1,4-Bis(2-azidoethyl)piperazine: Contains azidoethyl groups instead of indole units

Uniqueness

Piperazine-1,4-diylbis(1H-indol-2-ylmethanone) is unique due to the presence of indole units, which confer specific biological activities and potential therapeutic applications. The indole moiety is known for its role in various pharmacologically active compounds, making this compound particularly interesting for drug development.

Properties

IUPAC Name

[4-(1H-indole-2-carbonyl)piperazin-1-yl]-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c27-21(19-13-15-5-1-3-7-17(15)23-19)25-9-11-26(12-10-25)22(28)20-14-16-6-2-4-8-18(16)24-20/h1-8,13-14,23-24H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSHCOKBEMPWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)C(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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